molecular formula C20H18N2O5 B4989930 1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4989930
M. Wt: 366.4 g/mol
InChI Key: GPANKMZHUNHTJZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl 2-(4-ethoxyphenyl)-4,6-bis(3-methoxybenzylidene)-1,3,5-triazine-2,4-dicarboxylate or EMBT.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that it has antioxidant and antitumor properties.
Biochemical and Physiological Effects:
Research has shown that 1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential biochemical and physiological effects such as reducing oxidative stress, inhibiting tumor growth, and enhancing the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential applications in various fields and its antioxidant and antitumor properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

Future research on 1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione should focus on its potential applications in medicine, agriculture, and material science. Further studies are needed to fully understand its mechanism of action and to develop new compounds based on its structure. Additionally, research should focus on the optimization of the synthesis method to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a multistep reaction involving the condensation of ethyl 4-ethoxybenzoate with 3-methoxybenzaldehyde, followed by cyclization with urea and triethylorthoformate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Research on 1-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown its potential applications in various fields such as medicine, agriculture, and material science.

properties

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-27-15-9-7-14(8-10-15)22-19(24)17(18(23)21-20(22)25)12-13-5-4-6-16(11-13)26-2/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPANKMZHUNHTJZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.